molecular formula C19H21IN2O8S B3986022 5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid

5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid

Cat. No.: B3986022
M. Wt: 564.3 g/mol
InChI Key: WQQQCFIDJUFZEK-UHFFFAOYSA-N
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Description

The compound 5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid is a complex organic molecule that features a variety of functional groups, including iodine, methoxy, propan-2-yloxy, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The starting material, 3-iodo-5-methoxy-4-propan-2-yloxybenzene, can be synthesized through electrophilic aromatic substitution reactions. Methoxy and propan-2-yloxy groups are introduced via methylation and alkylation reactions, respectively.

    Condensation Reaction: The phenyl ring is then subjected to a condensation reaction with 1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione to form the desired product. This step typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diazinane ring, facilitating the nucleophilic attack on the phenyl ring.

    Oxalic Acid Addition: Finally, oxalic acid is introduced to the reaction mixture to form the oxalate salt of the compound. This step is usually performed under acidic conditions to ensure complete formation of the salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid: can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, thiols, amines, and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deiodinated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Materials Science: The compound’s diverse functional groups make it a potential building block for the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Studies: Researchers can use this compound to study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential biological effects.

    Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine and sulfanylidene groups suggests potential interactions with thiol-containing enzymes or proteins, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid: can be compared with similar compounds such as:

    5-[(3-Bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione: This compound has a bromine substituent instead of iodine, which may affect its reactivity and biological activity.

    5-[(3-Iodo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione: The ethoxy group in place of the methoxy group may influence the compound’s solubility and interactions with biological targets.

    5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-oxanylidene-1,3-diazinane-4,6-dione:

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O4S.C2H2O4/c1-9(2)24-14-12(18)7-10(8-13(14)23-5)6-11-15(21)19(3)17(25)20(4)16(11)22;3-1(4)2(5)6/h6-9H,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQQCFIDJUFZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)N(C(=S)N(C2=O)C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid
Reactant of Route 2
5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid
Reactant of Route 3
5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid
Reactant of Route 4
5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid
Reactant of Route 5
Reactant of Route 5
5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid
Reactant of Route 6
5-[(3-Iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;oxalic acid

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